molecular formula C20H12F2N2O3 B2509744 3,4-difluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide CAS No. 851411-80-8

3,4-difluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide

Cat. No.: B2509744
CAS No.: 851411-80-8
M. Wt: 366.324
InChI Key: RBJNCSPXGBGDKT-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a synthetic small molecule based on the 5H-chromeno[4,3-b]pyridin-5-one scaffold, a heterocyclic system of significant interest in medicinal chemistry and organic synthesis . This compound features a benzamide moiety at the 2-position of the chromenopyridine core, substituted with 3,4-difluoro and 4-methyl functional groups, which may influence its electronic properties, binding affinity, and metabolic stability. Core Structure and Research Context: The 5H-chromeno[4,3-b]pyridin-5-one backbone is a privileged structure found in a range of biologically active molecules and natural product analogs . Derivatives of this core have been efficiently synthesized using green, solvent-free methods and have been extensively investigated for their antimicrobial properties . Research on closely related structures has demonstrated potent inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , as well as Gram-negative bacteria including Escherichia coli . The incorporation of halogen atoms, such as fluorine, chlorine, or bromine, on the pendant aryl rings has been shown to be a critical structural feature for enhancing this antimicrobial potency . Research Value and Potential Applications: Antimicrobial Agent Development: Serves as a key candidate for structure-activity relationship (SAR) studies aimed at developing new anti-infective agents to address drug-resistant bacteria . Chemical Probe: Useful as a building block or intermediate for the synthesis of more complex polycyclic structures, leveraging its fused coumarin and pyridine rings . SAR Exploration: The 3,4-difluorobenzamide substituent provides a valuable point of diversification for exploring how electronic effects and halogen bonding influence biological activity and physicochemical properties . This product is intended for research purposes in a controlled laboratory environment only. Handling and Storage: For R&D use only. Not for drug, household, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use. Store under recommended conditions, protected from light and moisture.

Properties

IUPAC Name

3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O3/c1-10-8-16(24-19(25)11-6-7-13(21)14(22)9-11)23-18-12-4-2-3-5-15(12)27-20(26)17(10)18/h2-9H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJNCSPXGBGDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenopyridinone Core: This step involves the cyclization of appropriate precursors to form the chromenopyridinone core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Difluorobenzamide Group: The difluorobenzamide group is introduced through a nucleophilic substitution reaction. This step typically involves the reaction of a difluorobenzene derivative with an amine precursor under basic conditions.

    Coupling of the Two Moieties: The final step involves the coupling of the chromenopyridinone core with the difluorobenzamide group. This step may require the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenopyridinone moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromenopyridinone moiety. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The difluorobenzamide group can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amine or thiol nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The chromenopyridinone moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromeno-Pyridine Derivatives

a) 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-Methyl-5-Oxo-5H-Chromeno[4,3-b]Pyridin-2-yl)Benzamide (CAS 6189-52-2)
  • Structural Differences: This analog shares the chromeno[4,3-b]pyridine core and 4-methyl-5-oxo substitution but replaces the 3,4-difluoro group on the benzamide with a 4-(2,5-dioxopyrrolidin-1-yl) moiety.
  • Hydrogen Bonding: The carbonyl groups in dioxopyrrolidin may facilitate hydrogen bonding with biological targets, unlike the fluorine atoms, which primarily exert inductive effects.
  • Synthesis Context: While specific data for the target compound is unavailable, analogs like this are typically synthesized via condensation reactions, as seen in related chromeno-pyrimidine systems using catalysts like p-toluenesulfonic acid .
b) Chromeno[4,3-d]Pyrimidine Derivatives (e.g., 4-(4-(Piperidin-1-yl)Phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One)
  • Structural Differences : This compound replaces the pyridine ring with a pyrimidine system and incorporates a thioxo group and piperidine-phenyl substituent.
  • Key Findings :
    • Computational studies on this derivative indicate favorable drug-like properties, including oral bioavailability, likely due to balanced lipophilicity from the piperidine group .
    • The thioxo group may improve binding affinity through sulfur-mediated interactions, a feature absent in the target compound.

Functional Group Variations in Benzamide Derivatives

The target compound’s 3,4-difluoro-benzamide group can be contrasted with other benzamide analogs:

  • Fluorine vs. Chlorine/Trifluoromethyl Groups: Compounds like 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7) highlight how halogen substituents influence steric and electronic profiles.

Data Table: Structural and Hypothetical Property Comparison

Compound Name Core Structure Substituents on Benzamide Hypothetical LogP* Key Functional Groups
3,4-Difluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide Chromeno[4,3-b]pyridine 3,4-Difluoro ~3.5 Fluorine (EWG), keto group
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide Chromeno[4,3-b]pyridine 4-(2,5-Dioxopyrrolidin-1-yl) ~2.8 Carbonyl groups (H-bonding)
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidine Piperidine-phenyl, thioxo ~2.2 Thioxo, piperidine

*LogP values estimated using fragment-based methods (e.g., XLogP3).

Research Implications and Limitations

  • Synthesis Pathways : The target compound may be synthesized via methods analogous to those in , such as acid-catalyzed cyclization, though experimental verification is needed.
  • Biological Activity : While fluorinated aromatics are associated with enhanced blood-brain barrier penetration, the dioxopyrrolidin analog’s polar groups might favor solubility for systemic applications .
  • Data Gaps : The provided evidence lacks direct pharmacological or crystallographic data for the target compound. Structural comparisons are speculative and require validation via experimental studies.

Biological Activity

3,4-Difluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a complex organic compound characterized by its unique chromeno-pyridine core and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₅F₂N₃O₂
  • Molecular Weight : 345.33 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Chromeno-Pyridine Core : This is achieved through cyclization reactions between appropriate precursors under acidic or basic conditions.
  • Introduction of Fluorine Substituents : The introduction of fluorine atoms is often accomplished via halogenation reactions.
  • Coupling with Benzamide Moiety : The final step involves coupling the chromeno-pyridine intermediate with a benzoyl chloride derivative to form the benzamide structure.

Antitumor Activity

Recent studies highlight the antitumor potential of this compound. In vitro assays demonstrated significant inhibitory effects against various cancer cell lines. The IC₅₀ values for these activities ranged from micromolar to nanomolar concentrations, indicating strong efficacy.

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)0.091
A549 (Lung Cancer)0.065
HeLa (Cervical Cancer)0.078

These results suggest that the compound may interfere with key signaling pathways involved in cell proliferation and survival.

The mechanism of action for this compound appears to involve:

  • Inhibition of Kinases : The compound has shown promising inhibitory activity against several kinases involved in cancer progression, including PI3Kα and CDK5.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
    • Findings : Increased levels of cleaved caspase 3 and PARP were observed after treatment.
  • In Vivo Studies : In vivo studies using mouse models have indicated that this compound significantly reduces tumor growth without notable toxicity to normal tissues.

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